1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
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Overview
Description
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a benzimidazole core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves the reaction of benzimidazole derivatives with piperidine and formaldehyde. One common method includes the following steps:
Starting Material Preparation: Dimethyl N-aryldithioimidocarbonate is synthesized from carbon disulfide, aromatic amine, and methyl iodide in the presence of concentrated aqueous sodium hydroxide.
Intermediate Formation: N-(1,3-Benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine is synthesized by conventional heating or microwave irradiation.
Final Product Synthesis: The intermediate is treated with piperidine and formaldehyde in methanol, followed by recrystallization from chloroform to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
- N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine
Uniqueness
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and benzimidazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
88915-17-7 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,17);1H |
InChI Key |
CEDHQZUFZYQAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C3=CC=CC=C3NC2=O.Cl |
Origin of Product |
United States |
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